Ether, benzyl thymyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

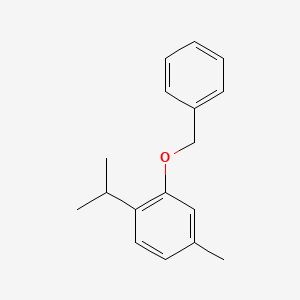

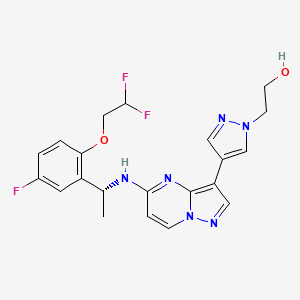

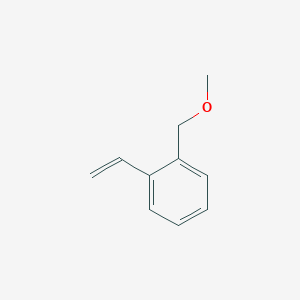

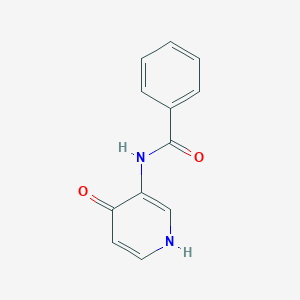

Ether, benzyl thymyl, is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups Benzyl thymyl ether is derived from thymol, a phenolic monoterpenoid obtained from thyme oil, and benzyl alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including benzyl thymyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For benzyl thymyl ether, thymol is reacted with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes. For benzyl thymyl ether, the Williamson ether synthesis remains the preferred method due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl thymyl ether can undergo various chemical reactions, including:

Oxidation: Ethers are generally resistant to oxidation, but under strong oxidative conditions, they can form peroxides.

Reduction: Ethers are stable under reducing conditions and do not typically undergo reduction.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Substitution: Strong acids like HI or HBr are used for the cleavage of ethers.

Major Products Formed

Oxidation: Formation of peroxides.

Substitution: Formation of alcohols and alkyl halides.

Wissenschaftliche Forschungsanwendungen

Benzyl thymyl ether has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Potential use in developing new therapeutic agents due to its antimicrobial properties.

Industry: Used in the formulation of perfumes, flavors, and other consumer products due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of benzyl thymyl ether is primarily attributed to its thymol component. Thymol exerts its effects by interacting with cellular membranes, leading to increased permeability and disruption of cellular processes. It also inhibits the synthesis of essential proteins and enzymes in microorganisms, leading to their death . Thymol has been shown to interact with synaptic neural functions and block the action of neuronal sodium channels, contributing to its antimicrobial and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thymol: A phenolic monoterpenoid with similar antimicrobial properties.

Carvacrol: An isomer of thymol with potent antibacterial and antifungal activities.

Eugenol: A phenolic compound with antiseptic and analgesic properties.

Uniqueness

Benzyl thymyl ether is unique due to its combined properties derived from both thymol and benzyl alcohol. This combination enhances its antimicrobial efficacy and makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer |

69455-01-2 |

|---|---|

Molekularformel |

C17H20O |

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

4-methyl-2-phenylmethoxy-1-propan-2-ylbenzene |

InChI |

InChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |

InChI-Schlüssel |

CKYBMTWLNJHOLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)

![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)